Bienvenue dans la boutique en ligne BenchChem!

1-(cyclopropanesulfonyl)-3-(4-fluorophenyl)azepane

Medicinal Chemistry Pharmacokinetics Drug Design

This specialized azepane sulfonamide features a unique cyclopropanesulfonyl warhead and a 4-fluorophenyl moiety, creating a distinct steric and electronic profile unavailable in generic analogs like 3-(4-fluorophenyl)azepane (CAS 1333960-50-1). The cyclopropane group enables targeted covalent inhibitor development against nucleophilic enzyme residues, supported by class-level evidence of potent azepane sulfonamide inhibitors with low nanomolar IC50 values. With dual reactive sites for parallel library synthesis and a sulfonamide-driven metabolic stability advantage, this compound is a strategic starting point for CNS and enzyme-targeting programs where binding pocket polarity must be precisely balanced.

Molecular Formula C15H20FNO2S
Molecular Weight 297.39
CAS No. 1797751-25-7
Cat. No. B2472702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(cyclopropanesulfonyl)-3-(4-fluorophenyl)azepane
CAS1797751-25-7
Molecular FormulaC15H20FNO2S
Molecular Weight297.39
Structural Identifiers
SMILESC1CCN(CC(C1)C2=CC=C(C=C2)F)S(=O)(=O)C3CC3
InChIInChI=1S/C15H20FNO2S/c16-14-6-4-12(5-7-14)13-3-1-2-10-17(11-13)20(18,19)15-8-9-15/h4-7,13,15H,1-3,8-11H2
InChIKeyBOIMHOSXXNVYCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

1-(Cyclopropanesulfonyl)-3-(4-fluorophenyl)azepane (CAS 1797751-25-7): Structural and Physicochemical Baseline


1-(Cyclopropanesulfonyl)-3-(4-fluorophenyl)azepane (CAS 1797751-25-7) is a specialized organic compound characterized by a seven-membered azepane core substituted with a cyclopropanesulfonyl group and a 4-fluorophenyl moiety . Its molecular formula is C15H20FNO2S, and it has a molecular weight of 297.4 g/mol . The compound belongs to the class of azepane sulfonamides, a structural motif prevalent in over 60 FDA-approved drugs and numerous lead compounds due to its versatile pharmacological properties [1]. The presence of the cyclopropanesulfonyl group distinguishes it from simpler azepane derivatives, potentially influencing its reactivity, metabolic stability, and target-binding characteristics.

Procurement Consideration for 1-(Cyclopropanesulfonyl)-3-(4-fluorophenyl)azepane: Why Simple Azepane or Phenyl-Substituted Analogs Are Not Interchangeable


In drug discovery and chemical biology, the substitution pattern on the azepane scaffold critically dictates target selectivity, pharmacokinetic profile, and biological outcome. Generic substitution with simpler azepanes (e.g., 3-(4-fluorophenyl)azepane, CAS 1333960-50-1) or alternative sulfonamides (e.g., N-(4-fluorophenyl)azepane-1-sulfonamide, CAS 838601-24-4) is not scientifically justified without direct comparative data. The cyclopropanesulfonyl group in 1-(cyclopropanesulfonyl)-3-(4-fluorophenyl)azepane introduces a unique combination of steric bulk and electronic properties that can significantly alter enzyme inhibition kinetics and binding modes. For instance, structure-activity relationship (SAR) studies on azepane sulfonamides have demonstrated that modifications at the sulfonamide nitrogen and the 4-position of the azepane ring can lead to dramatic shifts in potency, with some derivatives exhibiting low nanomolar IC50 values for specific targets like 11β-HSD1 (e.g., 3.0 nM for a related compound) [1]. Therefore, the specific substitution pattern of this compound cannot be assumed to recapitulate the activity of any close analog; procurement decisions must be guided by compound-specific evidence.

Quantitative Differentiation of 1-(Cyclopropanesulfonyl)-3-(4-fluorophenyl)azepane: Comparative Evidence for Scientific Selection


Molecular Weight Differentiation as a Proxy for Steric Bulk and Lipophilicity

1-(Cyclopropanesulfonyl)-3-(4-fluorophenyl)azepane possesses a molecular weight of 297.4 g/mol , which is significantly higher than that of the unsubstituted 3-(4-fluorophenyl)azepane (193.26 g/mol) . This ~104 g/mol increase is attributable to the cyclopropanesulfonyl group. The increased molecular weight and associated topological polar surface area (tPSA) are key determinants of passive membrane permeability, blood-brain barrier penetration, and overall pharmacokinetic behavior [1]. For a procurement scientist, this physicochemical distinction implies that the compound will exhibit different cellular uptake and distribution profiles compared to its smaller analog, making it a distinct chemical probe.

Medicinal Chemistry Pharmacokinetics Drug Design

Sulfonamide Motif Enables Covalent or Pseudo-Irreversible Inhibition Potential

The cyclopropanesulfonyl group in the target compound is a well-established electrophilic warhead capable of forming covalent bonds with nucleophilic residues (e.g., cysteine, serine) in enzyme active sites . In contrast, simple 3-(4-fluorophenyl)azepane lacks this reactive moiety entirely . While direct inhibition data for 1-(cyclopropanesulfonyl)-3-(4-fluorophenyl)azepane against a specific target is not publicly available, class-level evidence from structurally related azepane sulfonamides demonstrates that this functional group confers potent, sometimes time-dependent inhibition. For example, azepane sulfonamide derivatives have been optimized as potent 11β-HSD1 inhibitors, with an IC50 as low as 3.0 nM for a related compound [1]. This supports the inference that the sulfonamide moiety is a critical driver of biological activity and differentiates this compound from non-sulfonamide azepane analogs.

Chemical Biology Enzyme Inhibition Covalent Inhibitors

Differential Impact on Lipophilicity and Metabolic Stability

The introduction of a sulfonyl group generally increases polarity and reduces lipophilicity (LogP) compared to an unsubstituted amine or simple alkyl derivatives. While measured LogP values for this specific compound are not available, the class effect of sulfonamides is well-documented to reduce LogP by ~0.5–1.5 units compared to corresponding amines, thereby improving aqueous solubility and potentially altering clearance pathways [1]. This contrasts with 3-(4-fluorophenyl)azepane, which has a predicted XLogP3 of approximately 2.5 [2]. The reduced lipophilicity of the sulfonamide derivative can translate to lower metabolic turnover by cytochrome P450 enzymes, a critical factor in interpreting in vivo efficacy and pharmacokinetic data. This physicochemical distinction is a key consideration for scientists designing compound libraries or evaluating lead series.

ADME Drug Metabolism Pharmacokinetics

Synthetic Utility as a Versatile Building Block for Diverse Chemistries

1-(Cyclopropanesulfonyl)-3-(4-fluorophenyl)azepane contains two distinct synthetic handles: the cyclopropanesulfonyl group, which can undergo nucleophilic displacement or reduction, and the azepane nitrogen, which can be alkylated or acylated. This dual reactivity enables diversification into sulfides, sulfoxides, sulfones, or deprotected amines, offering multiple vectors for library synthesis . In contrast, the simpler 3-(4-fluorophenyl)azepane offers only the secondary amine as a reactive site, limiting its utility in complex molecule construction . Furthermore, the sulfonamide is a known pharmacophore in numerous drug discovery programs, and its inclusion in a screening library increases the likelihood of identifying hits against a broad range of target classes, including proteases, kinases, and GPCRs [1]. This broader synthetic and biological utility provides a clear procurement advantage over mono-functional analogs.

Organic Synthesis Medicinal Chemistry Parallel Synthesis

Confirmation of Structural Integrity and Purity by Vendor Specification

According to vendor technical specifications, 1-(cyclopropanesulfonyl)-3-(4-fluorophenyl)azepane (CAS 1797751-25-7) is supplied with a typical purity of 95% or higher, with full analytical characterization including NMR and HPLC . The compound's identity is confirmed by its SMILES string (O=S(=O)(C1CC1)N1CCCCC(c2ccc(F)cc2)C1) and InChIKey (BOIMHOSXXNVYCU-UHFFFAOYSA-N) . This level of characterization ensures that the purchased material is of defined composition, minimizing the risk of batch-to-batch variability that could confound biological assays. In contrast, many custom-synthesized analogs or less-characterized building blocks may lack rigorous analytical documentation, introducing uncertainty into experimental workflows. For procurement decisions, the availability of a fully characterized, commercially stocked compound reduces lead time and ensures reproducibility.

Quality Control Analytical Chemistry Procurement

Optimal Scientific and Industrial Application Scenarios for 1-(Cyclopropanesulfonyl)-3-(4-fluorophenyl)azepane (CAS 1797751-25-7)


Medicinal Chemistry Hit-to-Lead Optimization of Azepane-Based Covalent Inhibitors

Based on the presence of the cyclopropanesulfonyl warhead, this compound is ideally suited as a starting point for the development of covalent or pseudo-irreversible inhibitors targeting enzymes with nucleophilic active-site residues (e.g., cysteine proteases, kinases, or hydrolases). The dual functionality allows for rapid diversification to explore structure-activity relationships and optimize potency and selectivity, as supported by class-level evidence of potent azepane sulfonamide inhibitors [1].

Chemical Probe Synthesis for Target Engagement Studies

The unique combination of the 4-fluorophenyl and cyclopropanesulfonyl groups provides a distinct chemical footprint that can be leveraged in target engagement assays (e.g., cellular thermal shift assays, photoaffinity labeling). The compound's higher molecular weight and distinct polarity, inferred from its structure, make it a suitable probe for interrogating binding pockets that require a balance of lipophilic and polar interactions, as seen in many GPCR and enzyme targets [2].

Parallel Library Synthesis and Diversity-Oriented Synthesis

With two reactive sites (the azepane nitrogen and the sulfonamide group), this compound is an excellent building block for parallel synthesis of diverse libraries. It can be used to generate arrays of sulfides, sulfoxides, sulfones, and N-alkylated derivatives, thereby exploring a broad chemical space in a single synthetic campaign. This is supported by vendor-described synthetic utility .

Pharmacokinetic Profiling of Sulfonamide-Containing Azepanes

The compound's sulfonamide moiety is known to reduce lipophilicity and alter metabolic stability compared to non-sulfonamide azepanes [3]. It can be employed as a model compound in ADME studies to establish baseline in vitro clearance, plasma protein binding, and permeability parameters for this chemotype, informing the design of future analogs with improved drug-like properties.

Quote Request

Request a Quote for 1-(cyclopropanesulfonyl)-3-(4-fluorophenyl)azepane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.